![molecular formula C13H12O3 B3021122 5-(4-Ethoxyphenyl)furan-2-carbaldehyde CAS No. 110360-10-6](/img/structure/B3021122.png)
5-(4-Ethoxyphenyl)furan-2-carbaldehyde
Overview
Description
Scientific Research Applications
Antibacterial Activity
Furan derivatives have gained attention due to their potential as antibacterial agents. Researchers have explored the synthesis of novel furan compounds to combat microbial resistance . Notably, some synthesized nitrofurantoin analogues demonstrated antibacterial activity against gram-positive bacteria . Further investigations into the specific mechanisms and targets of this compound could enhance its therapeutic potential.
Urease Inhibition
The presence of a nitro group in furan derivatives has been associated with increased activity as urease inhibitors . Urease is an enzyme involved in urea hydrolysis, and inhibiting it can have implications for various diseases. Investigating the urease inhibition properties of 5-(4-Ethoxyphenyl)furan-2-carbaldehyde could provide valuable insights.
Biomass-Derived Platform Chemicals
Beyond its pharmaceutical applications, furan compounds play a role in sustainable chemistry. Furan platform chemicals (FPCs), including 5-(4-Ethoxyphenyl)furan-2-carbaldehyde, can be derived directly from biomass . These chemicals serve as building blocks for various materials, such as plastics and fuels.
Synthesis and Spectroscopic Characterization
Researchers have developed a quantitative synthesis protocol for furan-2-carbaldehyde-d (the deuterated form) using deuterated dimethylformamide (DMF-d7) and carbonyl chloride (COCl)2. The resulting product exhibited high deuteration and purity . Such studies contribute to our understanding of the compound’s behavior and reactivity.
Therapeutic Potential
Furan compounds, including 5-(4-Ethoxyphenyl)furan-2-carbaldehyde, possess diverse therapeutic advantages. These include anti-ulcer, diuretic, muscle relaxant, anti-protozoal, and anticancer properties . Investigating its specific mechanisms of action in these contexts could lead to novel drug development.
Other Biological Activities
Apart from antibacterial effects, furan derivatives exhibit anti-inflammatory, analgesic, antidepressant, and antihypertensive activities . Exploring these multifaceted properties may uncover additional applications.
properties
IUPAC Name |
5-(4-ethoxyphenyl)furan-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-2-15-11-5-3-10(4-6-11)13-8-7-12(9-14)16-13/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGDIFVYZWLGGJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CC=C(O2)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401082 | |
Record name | 5-(4-ethoxyphenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
110360-10-6 | |
Record name | 5-(4-ethoxyphenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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